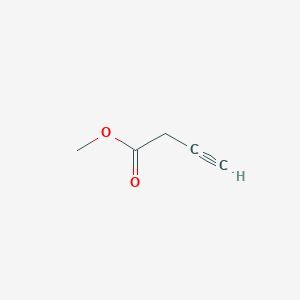

Metil but-3-inoato

Descripción general

Descripción

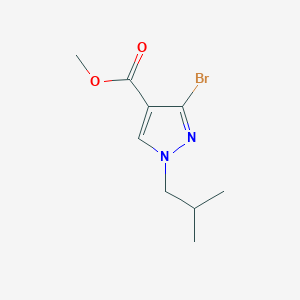

Methyl but-3-ynoate, also known as methyl 3-butynoate, is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.1 . It is used in the preparation of phenylalanine derivatives as non-peptide GLP-1 receptor agonists and sensitizers .

Synthesis Analysis

A high-yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents . This compound has been used in numerous methodologies to demonstrate the scope of new reactions .Molecular Structure Analysis

The InChI code for Methyl but-3-ynoate is 1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Methyl but-3-ynoate has been demonstrated to be useful in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Physical And Chemical Properties Analysis

Methyl but-3-ynoate is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 112.5±23.0 °C at 760 mmHg, and a vapor pressure of 21.7±0.2 mmHg at 25°C . It has a molar refractivity of 24.8±0.3 cm3 .Aplicaciones Científicas De Investigación

Alilación de cetonas: Se han desarrollado procedimientos eficientes para la alilación de cetonas estructuralmente diversas utilizando metil but-3-inoato. Los alcoholes homoalílicos resultantes son intermedios valiosos para diversas transformaciones orgánicas . Estos productos de alilación encuentran aplicaciones en la síntesis de compuestos biológicamente activos, incluidos feromonas, agentes antitumorales y retinoides.

Modificación de derivados de benzo[f]cumarina: El this compound se ha utilizado para la alilación de Barbier de derivados de benzo[f]cumarina en el grupo cetónico. Esta modificación conduce a la formación de un fragmento de lactona. Estos derivados exhiben propiedades antioxidantes y no afectan la viabilidad o la proliferación de las células de glioma de rata C6 .

Síntesis de metil but-2-inoato

Si bien no está directamente relacionado con el this compound, cabe mencionar que la síntesis multi-decagramo fácil de metil but-2-inoato es alcanzable a partir de materiales de partida disponibles comercialmente. Este compuesto es útil sintéticamente y encuentra aplicaciones en química orgánica .

Safety and Hazards

Methyl but-3-ynoate is classified as a dangerous substance. It has hazard statements H225-H315-H319-H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl but-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEGAAGXXWDCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031306 | |

| Record name | Methyl but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32804-66-3 | |

| Record name | Methyl but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl but-3-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)

![1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2458824.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)